molecular formula C10H12BrNO2 B2646501 Tert-butyl 2-bromoisonicotinate CAS No. 433711-95-6; 887579-30-8

Tert-butyl 2-bromoisonicotinate

Cat. No.: B2646501
CAS No.: 433711-95-6; 887579-30-8
M. Wt: 258.115
InChI Key: TZSLHTVAIZWDJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-bromoisonicotinate is a synthetic ester derivative of isonicotinic acid, featuring a bromine atom at the 2-position of the pyridine ring and a tert-butyl ester group. Notably, it has demonstrated antibacterial efficacy against multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase-producing Escherichia coli (ESBL-E. coli), with reported minimum inhibitory concentrations (MICs) as low as 0.78 mg/mL . The compound is synthesized via Fischer esterification, a widely used method for converting carboxylic acids to esters under acidic conditions . Its tert-butyl ester group enhances stability and influences solubility, making it a valuable intermediate in medicinal chemistry and drug development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-bromopyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-4-5-12-8(11)6-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSLHTVAIZWDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=NC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Key Structural Features
This compound Not explicitly provided* Pyridine ring, 2-bromo, tert-butyl ester
Methyl 2-bromoisonicotinate C₇H₆BrNO₂ 216.04 Pyridine ring, 2-bromo, methyl ester
Butyl 2-bromoisonicotinate C₁₀H₁₂BrNO₂ 258.11 Pyridine ring, 2-bromo, butyl ester
Tert-butyl bromoisobutyrate C₈H₁₅BrO₂ 223.11 Brominated isobutyrate, tert-butyl ester

*Molecular formula inferred: Likely C₁₀H₁₂BrNO₂ (based on butyl analog adjustments).

Table 2: Antibacterial Activity (MIC Values)

Compound ESBL-E. coli ST405 (mg/mL) MRSA (mg/mL)
Butyl 2-bromoisonicotinate 0.78 0.78
Derivative 5a (butyl analog) 3.12 1.56
Methyl 2-bromoisonicotinate Not reported Not reported
Tert-butyl bromoisobutyrate Not reported Not reported

Butyl 2-bromoisonicotinate exhibits superior activity compared to its derivatives, highlighting the importance of the ester group and bromine positioning . Methyl 2-bromoisonicotinate is marketed for "enhanced applications" but lacks published MIC data . Tert-butyl bromoisobutyrate is primarily used in pharmaceutical synthesis without documented antibacterial efficacy .

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